Boisiris

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane |

InChI |

InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1 |

InChI Key |

LUNAXRIJWWBQTE-QNIGDANOSA-N |

Isomeric SMILES |

CCOC1(CC[C@H]2C(=C)[C@@H]1CCC2(C)C)C |

Canonical SMILES |

CCOC1(CCC2C(=C)C1CCC2(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (Boisiris™)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, commonly known by its trade name Boisiris™, is a synthetic fragrance ingredient valued for its complex woody and orris-like aroma.[1][2] Developed and manufactured by Givaudan, this bicyclic ether has become a significant component in fine perfumery, contributing to the heart and base notes of many fragrance compositions.[2][3] Its unique scent profile, characterized by ambery and tobacco undertones, adds elegance and volume, blending well with citrus and other woody notes.[2][4] This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis pathway, toxicological data, and relevant experimental protocols for the analysis of Boisiris™.

Chemical and Physical Properties

Boisiris™ is a colorless to pale yellow liquid with a molecular formula of C₁₅H₂₆O.[1][5] It is a racemic mixture of enantiomers.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | [1] |

| Common Name | Boisiris™ | [2] |

| CAS Number | 68845-00-1 | [6] |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor Profile | Woody, orris, ambery, tobacco | [2][4] |

| Boiling Point | ~290–295 °C | |

| Flash Point | 100 °C (212 °F) (Closed Cup) | [4] |

| Vapor Pressure | 3.23 hPa at 25°C | [1] |

| Solubility | Insoluble in water | |

| log Pow | >6.0 | [7] |

Synthesis Pathway

While the precise industrial synthesis of Boisiris™ is proprietary, a plausible synthetic route can be inferred from patents and general organic chemistry principles for the formation of bicyclic ethers. The synthesis likely involves the construction of the bicyclo[3.3.1]nonane skeleton followed by the introduction of the ethoxy and methyl groups.

A general approach could involve:

-

Formation of the Bicyclic Core: This could be achieved through a Robinson annulation or a similar cyclization reaction to form the bicyclo[3.3.1]nonane ring system.

-

Introduction of the Methylene (B1212753) Group: A Wittig reaction or a similar olefination protocol on a ketone precursor would install the exocyclic methylene group.

-

Formation of the Ether Linkage: The ethoxy group could be introduced via an acid-catalyzed addition of ethanol (B145695) to a double bond or through a nucleophilic substitution reaction.

The stereochemistry of the final product would be controlled by the choice of starting materials and reaction conditions.

Biological Properties and Toxicology

As a fragrance ingredient, the primary biological interaction of Boisiris™ is with olfactory receptors. However, toxicological data is crucial for its safe use in consumer products.

Olfactory Signaling Pathway

The perception of odorants like Boisiris™ is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The binding of an odorant molecule to its specific OR triggers a signaling cascade, leading to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain.

Toxicological Profile

Safety data for Boisiris™ has been established through various toxicological studies.

| Endpoint | Result | Guideline/Method | Reference |

| Acute Oral Toxicity (Rat) | LD50 > 5000 mg/kg bodyweight | OECD Guideline 401 | [6] |

| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg | - | [6] |

| Skin Irritation | Not classified as a skin irritant. May cause an allergic skin reaction. | - | |

| Eye Irritation | Causes serious eye irritation. | - | |

| Skin Sensitization | May cause an allergic skin reaction. | Direct Peptide Reactivity Assay (DPRA) mentioned in RIFM assessment. | |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | - | [5][6] |

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment that includes Boisiris™, which mentions the use of the Direct Peptide Reactivity Assay (DPRA) to evaluate skin sensitization potential. This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first step of the skin sensitization adverse outcome pathway.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a standard method for the analysis of volatile fragrance compounds like Boisiris™.

Objective: To determine the purity of a Boisiris™ sample and confirm its identity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Boisiris™ sample in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.

-

GC-MS Instrument Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to Boisiris™ based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum (e.g., from a spectral library like NIST).

-

Determine the purity by calculating the peak area percentage of the Boisiris™ peak relative to the total peak area.

-

Applications

The primary application of Boisiris™ is in the fragrance industry.[1] It is used as a heart or base note in a wide variety of products, including:

-

Fine fragrances and perfumes[2]

-

Cosmetics and personal care products[1]

-

Soaps and detergents[5]

-

Air fresheners

Its stability in various product bases makes it a versatile ingredient for imparting a sophisticated woody character.[5]

Conclusion

(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (Boisiris™) is a key synthetic aroma chemical with a unique and desirable fragrance profile. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its toxicological profile, and standard analytical methodologies. For researchers and professionals in fragrance and drug development, a thorough understanding of these characteristics is essential for its effective and safe application. Further research into the specific interactions of Boisiris™ with olfactory receptors could provide deeper insights into the structure-activity relationships of woody odorants.

References

- 1. Buy Boisiris [smolecule.com]

- 2. Boisiris (Giv) - Hekserij [eng.hekserij.nl]

- 3. hekserij.nl [hekserij.nl]

- 4. Boisiris™ | Givaudan [givaudan.com]

- 5. afi-usa.com [afi-usa.com]

- 6. Bicyclo[3.3.1]nonane, 2-ethoxy-2,6,6-trimethyl-9-methylene- | C15H26O | CID 111376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

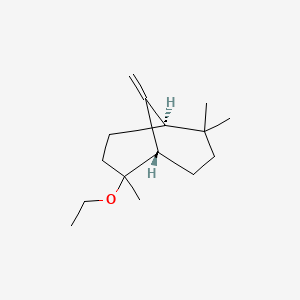

Boisiris chemical structure and CAS number 68845-00-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound identified by CAS number 68845-00-1 is commercially known as Boisiris, a fragrance ingredient. Extensive research has revealed no publicly available data linking this molecule to drug development, specific biological signaling pathways, or related experimental protocols. This guide provides a comprehensive summary of its chemical and physical properties based on available information.

Chemical Identity and Structure

Boisiris is a synthetic bicyclic ether primarily utilized in the fragrance industry for its distinctive woody and orris notes.[1][2][3][4][5] Its chemical name is 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane.[1][2][4]

The chemical structure is characterized by a rigid bicyclo[3.3.1]nonane framework with an ethoxy group, three methyl groups, and a methylene (B1212753) group, which collectively contribute to its unique olfactory properties.[1]

Chemical Structure:

Caption: Chemical structure of Boisiris.

Physicochemical Properties

A summary of the key physicochemical data for Boisiris is presented in the table below. This information is crucial for formulation, stability testing, and safety assessments.

| Property | Value | Reference |

| CAS Number | 68845-00-1 | [2][3][6][7][] |

| Molecular Formula | C15H26O | [1][2][6] |

| Molecular Weight | 222.37 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [2][3][6] |

| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg | [3] |

| Vapor Pressure | 0.014000 mmHg @ 25.00 °C (est.) | [3] |

| 3.2300 hPa (25°C) | [2] | |

| Flash Point | 212.00 °F. TCC ( 100.00 °C. ) | [3][9] |

| Log Pow | >6.0 | [2][6] |

| Purity | 95.00 to 100.00 % | [3] |

| Use Level in Fragrance | 1% - 10% | [2] |

| Tenacity on Blotter | 2 days | [2] |

Synthesis and Manufacturing

Detailed experimental protocols for the industrial synthesis of Boisiris are proprietary and not publicly available. However, the literature suggests that its synthesis involves established organic chemistry principles. General synthetic strategies include:

-

Alkylation Reactions: Introduction of the ethoxy group via alkylating agents.[1]

-

Cyclization Processes: Formation of the core bicyclic structure from linear precursors.[1]

-

Functional Group Modifications: Adjustments to achieve the final molecular architecture and desired aromatic properties.[1]

Patents filed by Givaudan in the 1990s describe methods for creating cyclic ether derivatives with enhanced olfactory properties, which are relevant to the synthesis of Boisiris.[1] The industrial production likely employs catalytic methods to improve efficiency and yield.[4]

Application in Fragrance Development

Boisiris is exclusively used as a fragrance ingredient.[1][] Its chemical properties and complex scent profile make it a versatile component in perfumery. The following diagram illustrates the logical workflow of incorporating a synthetic aroma chemical like Boisiris into a final consumer product.

Caption: Workflow for the use of Boisiris in consumer products.

Safety and Toxicology

Toxicological data for Boisiris indicates a relatively low level of acute toxicity.

| Test | Species | Route | Result | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [9] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | [9] |

It is classified as irritating to the skin and eyes.[9] As with all chemical compounds, appropriate personal protective equipment should be used during handling.

Conclusion

Boisiris (CAS 68845-00-1) is a well-characterized synthetic fragrance ingredient with a rich, woody-orris scent profile. Its physicochemical properties are well-documented, making it a stable and versatile component in perfumery. While general synthetic pathways are understood, specific experimental protocols are proprietary. It is important to reiterate that based on currently available public information, Boisiris has no established role or research history in the field of drug development or as a modulator of biological signaling pathways. Professionals in these fields should be aware of its sole application in the fragrance industry.

References

- 1. Buy Boisiris [smolecule.com]

- 2. Boisiris™ | Givaudan [givaudan.com]

- 3. woody nonane (ethoxy), 68845-00-1 [thegoodscentscompany.com]

- 4. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]

- 5. Boisiris (Giv) - Hekserij [eng.hekserij.nl]

- 6. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]

- 7. hekserij.nl [hekserij.nl]

- 9. woody nonane (ethoxy) 68845-00-1 [thegoodscentscompany.com]

Boisiris molecular formula C15H26O and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boisiris, a synthetic bicyclic nonane (B91170) derivative with the molecular formula C15H26O. Primarily utilized in the fragrance industry for its distinctive woody and orris aroma, this document delves into its chemical identity, physicochemical properties, and general synthetic and analytical methodologies. While extensive biological data is not publicly available, this guide serves as a foundational resource for researchers interested in the unique chemical architecture of Boisiris and its potential for further scientific exploration.

Introduction

Boisiris, chemically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, is a synthetic organic compound valued for its complex olfactory profile.[1] With a molecular formula of C15H26O and a molecular weight of 222.37 g/mol , its structure is characterized by a rigid bicyclo[3.3.1]nonane skeleton.[2][3] This framework is of interest to synthetic chemists and drug designers due to its conformational rigidity and potential for stereoisomeric variations. While its current application is predominantly in perfumery, its structural motifs may offer a scaffold for the development of novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of Boisiris is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of Boisiris

| Property | Value | Reference(s) |

| Molecular Formula | C15H26O | [2][3] |

| Molecular Weight | 222.37 g/mol | [2][3] |

| IUPAC Name | (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | [1][3] |

| CAS Number | 68845-00-1 | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~290–295 °C | [5] |

| Flash Point | ~110 °C | [5] |

| Vapor Pressure | 3.23 hPa at 25°C | [3] |

| log P | > 6.0 | [6] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and organic solvents | [5] |

Synthesis and Manufacturing

Detailed proprietary synthesis methods for Boisiris are not extensively disclosed in public literature. However, the synthesis of the core bicyclo[3.3.1]nonane structure is a well-established area of organic chemistry. A plausible synthetic approach can be inferred from general methodologies for similar bicyclic systems.

General Synthesis of the Bicyclo[3.3.1]nonane Core

The construction of the bicyclo[3.3.1]nonane skeleton can be achieved through various cyclization strategies. One common approach involves an intramolecular double Michael addition or a Robinson annulation sequence. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway to a bicyclo[3.3.1]nonane core.

Introduction of Functional Groups

Subsequent modifications to the bicyclic core are necessary to yield Boisiris. This includes the introduction of the gem-dimethyl groups, the tertiary ethoxy group, and the exocyclic methylene (B1212753) group. These transformations would likely involve:

-

Alkylation: Introduction of methyl groups at the C6 position.

-

Grignard Reaction/Wittig Reaction: Formation of the exocyclic methylene group at C9 from a ketone precursor.

-

Etherification: Introduction of the ethoxy group at the C2 position, potentially via a stereoselective route to obtain the desired (1S,5R) isomer. A patent for a similar compound suggests that the synthesis can lead to a mixture of exo- and endo-ethoxy isomers.[7]

Experimental Protocols: Analytical Characterization

The quality control and characterization of a synthetic fragrance compound like Boisiris involve a suite of analytical techniques to ensure its identity, purity, and consistency.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the components of the sample and determine its purity.

-

Methodology: A dilute solution of Boisiris in a suitable solvent (e.g., ethanol) is injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to a reference library for identification.

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A sample of neat Boisiris is placed on an ATR (Attenuated Total Reflectance) crystal or prepared as a thin film on a salt plate. Infrared radiation is passed through the sample, and the absorbance at different wavenumbers is measured. The resulting spectrum will show characteristic peaks for the C-O-C ether linkage, C=C double bond of the methylene group, and C-H bonds of the alkyl groups.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition of the molecule by determining its exact mass.

-

Methodology: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula C15H26O.

The following diagram outlines a typical workflow for the analytical characterization of a synthetic fragrance compound.

Caption: Workflow for the analytical characterization of a fragrance compound.

Biological Activity and Toxicological Profile

Currently, there is a lack of extensive publicly available data on the specific biological activities and signaling pathways of Boisiris. Its primary characterization has been in the context of olfaction.[3][8] Some sources suggest potential antimicrobial properties based on structural similarities to other bicyclic compounds, but this has not been substantiated for Boisiris itself.[1]

From a toxicological perspective, Boisiris is classified as toxic to aquatic life with long-lasting effects.[1] This highlights the need for responsible handling and disposal to minimize environmental impact.

Future Research Directions

The unique and rigid structure of Boisiris presents several opportunities for future research:

-

Stereoselective Synthesis: Development of efficient stereoselective synthetic routes to access individual enantiomers and diastereomers of Boisiris could lead to the discovery of molecules with distinct olfactory or biological properties.

-

Biological Screening: A systematic investigation into the biological activity of Boisiris and its analogues could uncover novel pharmacological properties. Its lipophilic nature suggests potential interactions with cellular membranes or hydrophobic binding pockets of proteins.

-

Structure-Activity Relationship (SAR) Studies: Modification of the functional groups on the bicyclo[3.3.1]nonane scaffold could lead to a better understanding of the structural requirements for its olfactory properties and potentially for any discovered biological activities.

Conclusion

Boisiris is a well-defined synthetic molecule with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . While its current application is confined to the fragrance industry, its complex bicyclic structure holds potential for broader scientific inquiry. This technical guide has summarized the available information on its physicochemical properties, general synthetic approaches, and analytical characterization. The limited data on its biological activity underscores the opportunity for further research to explore the full potential of this intriguing molecule.

References

- 1. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]

- 2. ethz.ch [ethz.ch]

- 3. Buy Boisiris [smolecule.com]

- 4. Bicyclo[3.3.1]nonane, 2-ethoxy-2,6,6-trimethyl-9-methylene- | C15H26O | CID 111376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Boisiris – Rich Woody‑orris Aroma Chemical For Luxury Fragrance [chemicalbull.com]

- 6. Boisiris™ | Givaudan [givaudan.com]

- 7. US6008186A - Perfuming ingredients of woody, fruity odor - Google Patents [patents.google.com]

- 8. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]

An In-depth Technical Guide on the Physicochemical Properties of Boisiris

Note to the reader: The fragrance compound "Boisiris" is a trademarked specialty ingredient from Givaudan.[1][2][3] As such, detailed proprietary experimental data and protocols are not extensively published. This guide provides a comprehensive overview of its known physicochemical properties based on available technical data sheets and safety information.[2][3][4][5][6][7][][9][10][11][12] To further illustrate the analytical methodologies and biological pathways relevant to such a compound, this document also includes generalized experimental protocols and pathway diagrams typical for fragrance ingredients with similar woody and iris-like scent profiles.

Introduction to Boisiris

Boisiris® is a synthetic fragrance ingredient known for its rich, elegant woody character with a distinct orris (iris root) note, complemented by ambery and tobacco undertones.[2][3][4][5][10] Its chemical name is 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane.[2][5][9] Designed for use as a heart note in fine perfumery, it is valued for its ability to add volume and seamlessly blend citrus top notes with woody base notes like patchouli, sandalwood, and vetiver.[2][3][4][10]

Physicochemical Properties

The fundamental physicochemical properties of Boisiris are summarized below. These values are critical for formulation, stability testing, and safety assessment.

| Property | Value | Reference |

| CAS Number | 68845-00-1 | [4][6][7][] |

| Molecular Formula | C15H26O | [2][4][5][7] |

| Molecular Weight | 222.37 g/mol | [2][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [3][4][10][11] |

| Boiling Point | 263 - 268 °C at 760 mmHg | [10][11] |

| Flash Point | >94 °C (>201 °F) | [6][10] |

| Vapor Pressure | 3.23 hPa (0.014 mmHg) at 25°C | [2][3][5][10] |

| Log P (Octanol/Water) | >6.0 | [2][4][7][11] |

| Purity (Assay) | ≥ 92% | [6][11] |

Experimental Protocols

While specific internal validation methods for Boisiris are proprietary, the characterization of such fragrance molecules typically relies on standard analytical chemistry techniques. The following sections describe generalized protocols relevant to the analysis of complex organic molecules like Boisiris.

GC-MS is the cornerstone technique for separating and identifying volatile and semi-volatile compounds in a fragrance mixture.

Objective: To determine the purity of a Boisiris sample and identify any potential isomers or impurities.

Methodology:

-

Sample Preparation: A dilute solution of the Boisiris sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethanol) at a concentration of approximately 100 µg/mL.

-

GC Separation:

-

Instrument: Agilent 7890B GC system (or equivalent).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for separation based on boiling point and polarity.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection mode at 250°C.

-

Oven Program: The temperature program starts at 60°C, holds for 2 minutes, then ramps at 10°C/min to 280°C, and holds for 5 minutes.

-

-

MS Detection:

-

Instrument: Agilent 5977A Mass Selective Detector (or equivalent).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST/Wiley) for compound identification. The relative peak area of the main component provides an estimate of purity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition from the molecular ion peak.[9]

-

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and stereochemistry.

Objective: To confirm the chemical structure of Boisiris, including the bicyclic framework and substituent positions.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of the purified sample is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

Experiment: A standard proton NMR experiment is run to determine the chemical shifts, integration (proton count), and coupling constants of all hydrogen atoms.

-

-

¹³C NMR Spectroscopy:

-

Experiment: A proton-decoupled carbon NMR experiment is performed to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the complete molecular skeleton.

-

-

Data Analysis: The collective data from these experiments are used to piece together the full chemical structure, confirming the IUPAC name (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane.[5][9]

Visualizations: Workflows and Biological Pathways

The following diagram illustrates a typical workflow for the isolation and structural characterization of a novel fragrance compound.

Caption: Workflow for fragrance compound analysis.

The perception of fragrance molecules like Boisiris begins with a complex signaling cascade in the olfactory epithelium. This process transforms a chemical signal into an electrical signal that the brain interprets as a specific scent.

When an odorant molecule is inhaled, it binds to an Olfactory Receptor (OR), which is a type of G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.[13][14][15][16] This binding event activates an olfactory-specific G-protein (Gα-olf), which in turn activates adenylate cyclase.[14] This enzyme converts ATP into cyclic AMP (cAMP).[13][16] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of positive ions (Na⁺ and Ca²⁺) into the cell.[14][16] This influx depolarizes the neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain for processing.[16][17]

Caption: Simplified olfactory signaling pathway.

References

- 1. perfumiarz.com [perfumiarz.com]

- 2. Boisiris™ | Givaudan [givaudan.com]

- 3. Perfumers Apprentice - Boisiris® (Givaudan) [shop.perfumersapprentice.com]

- 4. ScenTree - Boisiris® (CAS N° 68845-00-1) [scentree.co]

- 5. Buy Boisiris [smolecule.com]

- 6. vigon.com [vigon.com]

- 7. ScenTree - Boisiris® (N° CAS 68845-00-1) [scentree.co]

- 9. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]

- 10. woody nonane (ethoxy), 68845-00-1 [thegoodscentscompany.com]

- 11. Boisiris (Giv) - Hekserij [eng.hekserij.nl]

- 12. BOISIRIS | 68845-00-1 [chemicalbook.com]

- 13. Reactome | Olfactory Signaling Pathway [reactome.org]

- 14. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Video: Physiology of Smell and Olfactory Pathway [jove.com]

Boisiris synthesis pathway and starting materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Boisiris®, a valuable fragrance ingredient known for its rich, woody, and orris-like aroma. The core of the synthesis involves an acid-catalyzed cyclization of a dihydro-α-ionone derivative, leading to the formation of the characteristic bicyclo[3.3.1]nonane skeleton. This document provides a comprehensive overview of the synthetic pathways, starting materials, and detailed experimental protocols.

Overview of the Synthetic Strategy

The industrial synthesis of Boisiris®, chemically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, primarily relies on the acid-catalyzed cyclization of intermediates derived from dihydro-α-ionone. Two main pathways have been described, starting from either a ketal or an enol ether of dihydro-α-ionone. Both routes converge to form the target bicyclic ether.

Key Starting Material: Dihydro-α-ionone

The journey to Boisiris begins with dihydro-α-ionone. This starting material can be synthesized from α-ionone, a readily available terpenoid. The conversion involves the reduction of the double bond in the cyclohexenyl ring of α-ionone.

Synthesis of the Starting Material: Dihydro-α-ionone

A common method for the preparation of dihydro-α-ionone from α-ionone involves catalytic hydrogenation.

Experimental Protocol: Hydrogenation of α-ionone

-

Reaction Setup: A solution of α-ionone in a suitable solvent (e.g., ethanol (B145695), ethyl acetate) is placed in a high-pressure reactor.

-

Catalyst: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture.

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is stirred vigorously at a specific temperature until the theoretical amount of hydrogen has been consumed.

-

Workup: The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield crude dihydro-α-ionone.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure dihydro-α-ionone.

Core Synthesis of Boisiris®

The central part of the Boisiris synthesis is the acid-catalyzed intramolecular cyclization. This can be achieved through two primary routes as detailed in Givaudan's patent US5185472A.[1]

Route A: From a Ketal of Dihydro-α-ionone

This pathway involves the formation of a ketal from dihydro-α-ionone, which then undergoes cyclization.

-

Ketal Formation: Dihydro-α-ionone is reacted with an alcohol (e.g., ethanol) or a diol (e.g., ethylene glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal. The reaction is typically carried out with removal of water to drive the equilibrium towards the product.

-

Cyclization: The crude or purified ketal is then treated with a strong Lewis acid, such as boron trifluoride etherate, in an appropriate solvent. The reaction mixture is stirred at a controlled temperature to induce cyclization.

-

Workup: The reaction is quenched by the addition of an aqueous base (e.g., sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of exo and endo isomers of Boisiris®, is purified by vacuum distillation.

Route B: From an Enol Ether of Dihydro-α-ionone

An alternative and often preferred route involves the formation of an enol ether of dihydro-α-ionone, which readily cyclizes in the presence of a strong acid.

As described in patent US5185472A, this one-pot reaction is an efficient method for the synthesis of Boisiris®.[1]

-

Reaction Setup: A mixture of dihydro-α-ionone, triethyl orthoformate, and absolute ethanol is prepared in a reaction vessel.

-

Catalyst Addition: A solution of boron trifluoride etherate in ethanol is added dropwise to the stirred mixture.

-

Reaction: The mixture is heated to a temperature of 46-48°C for approximately 60 minutes to facilitate the formation of the enol ether and its subsequent in situ cyclization.

-

Workup: The reaction mixture is cooled and then poured into an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., hexane). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent, the crude product is purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of Boisiris® via the enol ether pathway as described in patent US5185472A.[1]

| Parameter | Value |

| Starting Materials | |

| Dihydro-α-ionone | 480 g (2.21 mol) |

| Triethyl orthoformate | 368 g (2.48 mol) |

| Absolute Ethanol | 480 ml |

| Boron trifluoride etherate | 34.5 g (0.31 mol) |

| Reaction Conditions | |

| Reaction Temperature | 46-48 °C |

| Reaction Time | 60 minutes |

| Product Information | |

| Product Mass | 100.2 g |

| Boiling Point | 44-47 °C at 0.06-0.07 mbar |

| Yield | 87% of theory (based on pure dihydro-α-ionone) |

| Isomer Ratio (exo:endo) | 72.3% : 20.1% |

Signaling Pathway (Reaction Mechanism)

The core of the Boisiris® synthesis is an acid-catalyzed intramolecular cyclization. The mechanism involves the formation of a carbocation intermediate which then undergoes a ring-closing reaction.

This guide provides a detailed overview of the synthesis of Boisiris®, intended to be a valuable resource for professionals in the fields of chemistry and fragrance development. The provided protocols are based on publicly available information and should be adapted and optimized under appropriate laboratory conditions.

References

The Olfactory Landscape of Synthetic Woody-Orris Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the olfactory characteristics of synthetic woody-orris compounds, a class of molecules prized in perfumery for their complex and elegant scent profiles that bridge the gap between the warm, dry notes of wood and the powdery, floral facets of orris. This document provides a compilation of their olfactory properties, details the rigorous experimental protocols used for their evaluation, and visualizes key methodologies and structure-odor relationships.

Core Olfactory Characteristics and Physicochemical Properties

The olfactory profile of synthetic woody-orris compounds is diverse, ranging from the classic violet and raspberry notes of ionones to the rich, ambery, and tobacco undertones of modern synthetic molecules. The perceived scent is intrinsically linked to their molecular structure and physicochemical properties. Below is a summary of key compounds and their reported characteristics.

| Compound Name | CAS Number | Molecular Formula | Olfactory Description | Physicochemical Properties (at 25°C) |

| α-Ionone | 127-41-3 | C₁₃H₂₀O | Woody, floral (violet), with a honey aspect.[1] | Appearance: Pale yellow liquidSolubility: Soluble in most fixed oils, alcohol, propylene (B89431) glycol; insoluble in glycerin/water.[1] |

| β-Ionone | 79-77-6 | C₁₃H₂₀O | Woody, floral, reminiscent of cedarwood, violet-like upon dilution.[2] | Appearance: Pale yellow liquidSolubility: Soluble in most fixed oils, alcohol, propylene glycol; very slightly soluble in water.[1] |

| α-Isomethyl Ionone | 127-51-5 | C₁₄H₂₂O | Orris, violet, powdery, woody. Considered to have the finest odor of all ionones.[2] | Appearance: Colorless to pale yellow liquid |

| β-Isomethyl Ionone | 79-89-0 | C₁₄H₂₂O | Powdery, orris-like with woody aspects.[2] | Appearance: Colorless to pale yellow liquid |

| (±)-β-Irone | 40603676 | C₁₄H₂₂O | Strong, transparent, fruity green top note; rich violet floral heart note; clear, powerful, and long-lasting powdery last note with a woody odor.[3][4] | Appearance: Not specified in results |

| Woody Ketone | 25304-14-7 | C₁₀H₁₈O | Woody, herbal, cedarleaf, thujone, minty. | Appearance: Colorless clear liquidSpecific Gravity: 0.894 - 0.902 |

| Boisiris® (Givaudan) | 68845-00-1 | C₁₅H₂₆O | Rich woody with a distinct orris note; ambery and tobacco undertones.[5][6] | Appearance: Colorless to pale yellow clear liquidVapor Pressure: 3.23 hPa |

Experimental Protocols for Olfactory Evaluation

The characterization of woody-orris compounds relies on a combination of instrumental analysis and human sensory perception. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[7][8] This allows for the identification of odor-active compounds in a complex mixture.[8]

Methodology:

-

Sample Preparation: The synthetic compound is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration. For complex mixtures, extraction techniques such as steam distillation, solvent extraction, or solid-phase microextraction (SPME) may be employed.

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile and semi-volatile compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector, typically a Mass Spectrometer (MS) for chemical identification, while the other is directed to an olfactory detection port (ODP).[8]

-

Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the ODP. The assessor records the retention time, duration, intensity, and a qualitative description of any detected odor.

-

Data Analysis: The data from the MS and the olfactometry readings are correlated. This allows for the assignment of specific odors to identified chemical compounds.

Several methods are used to quantify the perceived odor intensity in GC-O:

-

Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.

-

Dilution to Threshold: The sample is serially diluted and re-analyzed until the odor is no longer detectable. This helps in determining the odor activity value (OAV) of a compound.

-

Direct Intensity: Panelists rate the perceived intensity of the odor on a predefined scale.

Sensory Panel Evaluation

Sensory panels are essential for obtaining detailed qualitative and quantitative descriptions of odor characteristics. These panels consist of trained assessors who evaluate fragrances under controlled conditions.

Methodology:

-

Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe scents consistently. Training involves familiarization with a wide range of odor standards and the specific terminology used in fragrance evaluation.

-

Sample Preparation and Presentation: Samples are prepared by diluting the synthetic compounds in a suitable solvent (e.g., ethanol) and applying them to smelling strips or other appropriate media. The presentation of samples is randomized and blinded to prevent bias.

-

Evaluation Environment: Evaluations are conducted in a controlled environment with neutral air, consistent temperature, and humidity to minimize external influences.

-

Odor Profile Assessment: Panelists assess various attributes of the odor, including:

-

Top, Middle, and Base Notes: How the character of the scent evolves over time.

-

Odor Descriptors: Using a standardized lexicon to describe the scent (e.g., woody, powdery, floral, fruity, spicy).

-

Intensity: Rating the strength of the odor on a numerical scale.

-

Hedonics: Rating the pleasantness of the odor.

-

Substantivity: How long the odor lasts on a substrate.

-

-

Data Collection and Analysis: The responses from the panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the compound.

References

- 1. smell [chm.bris.ac.uk]

- 2. Synthesis and olfactory evaluation of (±)-β-irone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]

- 5. Buy Boisiris [smolecule.com]

- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

Spectroscopic and Analytical Characterization of Boisiris

An In-depth Technical Guide for Researchers and Drug Development Professionals

Compound: Boisiris™ (2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane) Molecular Formula: C₁₅H₂₆O Molecular Weight: 222.37 g/mol CAS Number: 68845-00-1

This document provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Boisiris, a bicyclic compound recognized for its rich, woody, and orris-like aroma.[1][2][3] The data and protocols presented herein are intended to serve as a technical resource for scientists in fragrance research, quality control, and chemical analysis.

Spectroscopic Data

The structural elucidation of Boisiris is achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While specific datasets are proprietary, the following tables represent expected values based on the known structure of 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound.[4] The analysis yields a molecular ion peak consistent with the chemical formula C₁₅H₂₆O.[4]

Table 1: High-Resolution Mass Spectrometry Data for Boisiris

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Ion [M+H]⁺ | m/z 223.2056 (Calculated: 223.2056) |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Boisiris molecule. The spectrum is characterized by absorption bands corresponding to C-H, C-O, and C=C bonds.[5]

Table 2: Key Infrared Absorption Bands for Boisiris (Hypothetical Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080 | Weak | =C-H stretch (vinylic) |

| 2970 - 2860 | Strong | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (methylene) |

| 1460 | Medium | -CH₂- bend (scissoring) |

| 1370 | Medium | -CH₃ bend (symmetric) |

| 1100 - 1050 | Strong | C-O-C stretch (ether) |

¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment within the bicyclic structure of Boisiris.[4]

Table 3: Hypothetical ¹H-NMR Data for Boisiris (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.75 | s | 1H | Vinylic H (exo-methylene) |

| 4.60 | s | 1H | Vinylic H (exo-methylene) |

| 3.50 | q | 2H | -O-CH₂-CH₃ (ethoxy) |

| 2.40 - 1.50 | m | 10H | Bicyclic ring protons (-CH₂-, -CH-) |

| 1.25 | t | 3H | -O-CH₂-CH₃ (ethoxy) |

| 1.10 | s | 3H | Methyl group (-CH₃) |

| 0.95 | s | 3H | Gem-dimethyl group (-CH₃) |

| 0.90 | s | 3H | Gem-dimethyl group (-CH₃) |

Table 4: Hypothetical ¹³C-NMR Data for Boisiris (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 150.5 | Quaternary C (C=CH₂) |

| 109.0 | Methylene C (=CH₂) |

| 80.0 | Quaternary C (-O-C-) |

| 58.0 | Methylene C (-O-CH₂-) |

| 45.0 - 20.0 | Bicyclic ring carbons (-CH₂-, -CH-, C) |

| 33.0 | Methyl C |

| 28.5 | Methyl C |

| 26.0 | Methyl C |

| 15.5 | Methyl C (-O-CH₂-CH₃) |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data for a small organic molecule like Boisiris.

A pure sample of the analyte is required for accurate mass measurement.[6]

-

Sample Preparation: Approximately 1 mg of Boisiris is dissolved in 1 mL of HPLC-grade acetonitrile (B52724) or methanol (B129727) to create a stock solution.[6] This solution is further diluted to a final concentration of approximately 1-10 µg/mL. To facilitate protonation for positive ion mode analysis, 0.1% formic acid is added to the final solution.[6]

-

Instrumentation: Analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode to detect the protonated molecular ion [M+H]⁺. Data is acquired over a mass range of m/z 100-500.

-

Data Analysis: The measured mass-to-charge ratio of the molecular ion is compared to the theoretical value calculated from the molecular formula (C₁₅H₂₆O) to confirm the elemental composition with a mass accuracy of <5 ppm.[6]

FTIR analysis is conducted to identify molecular functional groups by measuring the absorption of infrared radiation.[4]

-

Sample Preparation: As Boisiris is a liquid, the simplest method is Attenuated Total Reflectance (ATR).[7] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed.[7]

-

Instrumentation: A Fourier-Transform Infrared Spectrometer is used. A background spectrum of the clean, empty ATR crystal is collected first to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[8]

-

Data Acquisition: The sample spectrum is then collected. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[1] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. Peaks are identified and assigned to specific bond vibrations (e.g., stretches, bends) to confirm the presence of key functional groups.

NMR spectroscopy is performed to determine the detailed molecular structure.

-

Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of Boisiris is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10] For a ¹³C NMR spectrum, a more concentrated solution of 50-100 mg is preferred.[9] The sample is filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[10]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is optimized through a process called shimming to achieve high homogeneity.[11] For a ¹H spectrum, a sufficient number of scans are acquired (typically 8-16) with a relaxation delay of 1-5 seconds. For a ¹³C spectrum, a much larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform to generate the spectrum. The resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The chemical shifts, signal multiplicities, and integration values are analyzed to assign specific protons and carbons to the molecular structure.

Visualized Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization of a fragrance compound like Boisiris, from sample reception to final reporting.

Caption: Analytical workflow for Boisiris characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | 68845-00-1 | Benchchem [benchchem.com]

- 6. utoledo.edu [utoledo.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

The Bicyclo[3.3.1]nonane Framework: A Privileged Scaffold in Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.1]nonane ring system is a rigid, three-dimensional carbocyclic framework that has garnered significant attention in the fields of organic chemistry and drug discovery. Its unique conformational properties and the spatial orientation of its substituents make it a privileged scaffold in a multitude of biologically active natural products.[1] These natural analogs serve as a rich source of inspiration for the development of new therapeutic agents, exhibiting a wide array of pharmacological activities, including antidepressant, anticancer, anti-inflammatory, and neuroprotective effects.[1][2]

This technical guide provides a comprehensive overview of the most prominent natural products featuring the bicyclo[3.3.1]nonane core, with a focus on the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs). We will delve into their biosynthetic origins, mechanisms of action, and present detailed experimental protocols for their isolation and synthesis. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrams.

Major Natural Product Classes

The bicyclo[3.3.1]nonane motif is found across diverse families of natural products. However, it is most characteristic of the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs), a complex class of meroterpenoids.[3][4][5][6]

Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

PPAPs are hybrid natural products derived from both the polyketide and mevalonate (B85504)/methylerythritol phosphate (B84403) pathways.[3][4][5][6][7] They are primarily isolated from plants of the Hypericum and Garcinia genera.[7][8] These compounds are characterized by a highly substituted, oxygenated bicyclo[3.3.1]nonane-2,4,9-trione core, which is typically adorned with multiple isoprenoid (prenyl or geranyl) side chains.[8] Two of the most extensively studied PPAPs are hyperforin (B191548) and garcinol (B8244382).

-

Hyperforin: Isolated from St. John's wort (Hypericum perforatum), hyperforin is renowned for its antidepressant properties.[9][10] It is one of the primary active constituents of this popular herbal remedy.[9][10]

-

Garcinol: Extracted from the fruit rind of Garcinia indica, garcinol has demonstrated potent antioxidant, anti-inflammatory, and anticancer activities.[4][7] Its ability to modulate multiple oncogenic signaling pathways makes it a compound of significant interest in cancer research.[1][8]

Biosynthesis of the Bicyclo[3.3.1]nonane Core in PPAPs

The complex architecture of PPAPs originates from relatively simple precursors. The biosynthesis of the core structure is a fascinating example of nature's synthetic prowess.

The pathway begins with the formation of a phloroglucinol (B13840) derivative via a polyketide-type mechanism.[11][12] In the case of hyperforin, the skeleton is formed by a type III polyketide synthase that utilizes isobutyryl-CoA as a starter unit and three molecules of malonyl-CoA.[12][13] This is followed by sequential prenylation steps, where isoprenoid moieties (derived from the mevalonate pathway) are attached to the phloroglucinol core. The final and defining step is an intramolecular cyclization that forges the signature bicyclo[3.3.1]nonane framework.[13]

Biological Activity and Signaling Pathways

Hyperforin: A TRPC6 Channel Activator

The antidepressant effect of hyperforin is primarily attributed to its ability to inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine. Unlike many synthetic antidepressants that directly block transporter proteins, hyperforin acts through a novel mechanism. It specifically activates the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[13][14] Activation of TRPC6 leads to an influx of Na⁺ and Ca²⁺ ions. The resulting disruption of the sodium gradient across the neuronal membrane indirectly inhibits the activity of sodium-dependent neurotransmitter transporters.[15]

Garcinol: A Multi-Targeting Anticancer Agent

Garcinol exerts its anticancer effects by modulating a variety of critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][8] It has been shown to inhibit the activation of transcription factors like NF-κB and STAT3, which are constitutively active in many types of cancer and drive the expression of genes related to inflammation, cell survival, and angiogenesis.[1][16] Furthermore, garcinol can suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[7]

Data Presentation

Quantitative Bioactivity Data: Garcinol

The cytotoxic activity of garcinol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | Garcinol IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 19.13 | [8] |

| A549 | Lung Cancer | ~10-20 | [8] |

| BxPC-3 | Pancreatic Cancer | 20 | [8] |

| NB4 | Leukemia | 9.42 | [1] |

| HL-60 | Leukemia | 19.5 | [1] |

| THP-1 | Leukemia | 1.5-2.8 (µg/mL) | [12] |

Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

Spectroscopic Data: Representative ¹H and ¹³C NMR

The structures of these complex molecules are elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Below are representative data for garcinol (or a closely related analog) and key ¹H data for hyperforin precursors.

Table 2a: ¹H and ¹³C NMR Data for Garcinielliptone FC (a Garcinol Analog) in CDCl₃

| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, mult., J in Hz) |

|---|---|---|

| 1 | 205.1 | - |

| 2 | 108.9 | - |

| 3 | 193.5 | - |

| 4 | 108.9 | - |

| 5 | 193.5 | - |

| 6 | 171.1 | - |

| 7 | 45.4 | 3.40 (t, J=6.8) |

| ... | ... | ... |

Data adapted from reference[17]. A full list would be extensive; this table is representative.

Table 2b: Key ¹H NMR Data for Hyperforin Precursors in CDCl₃

| Substance | Key ¹H NMR Signals (δ ppm) |

|---|---|

| Chlorogenic acid | 7.56 (dd, J=8.4, 1.7 Hz, H-6'), 6.96 (d, J=8.4 Hz, H-5') |

| 3-O-Coumaroylquinic acid | 8.00 (d, J=1.7 Hz, H-2'), 7.56 (dd, J=8.4, 1.7 Hz, H-6') |

| Hyperforin | Complex aliphatic and olefinic signals |

Data adapted from reference[18]. Full assignment of hyperforin is complex and beyond the scope of this summary table.

Isolation and Synthesis Yields

| Compound | Source/Method | Yield | Reference |

| Garcinol | Extraction from G. indica | 0.48% (of total dry weight) | [15] |

| Garcinol | Extraction from G. quaesita | 3.67% (from crude hexane (B92381) extract) | [19] |

| Hyperforin | Extraction from H. perforatum | 2-4% (of dried herb) | [9] |

| Hyperforin | Total Synthesis (Shibasaki) | Not specified (51 steps) | |

| Hyperforin | Total Synthesis (Maimone) | 56% (final step) |

Experimental Protocols

Isolation of Garcinol from Garcinia indica

This protocol describes a large-scale extraction and purification of garcinol from dried fruit rinds.

1. Initial Extraction:

-

Air-dried fruit rinds of Garcinia indica (e.g., 7 kg) are ground into a coarse powder.

-

The ground material is suspended in water (6 x 5 L) for 24 hours at 25°C to remove highly polar compounds like hydroxycitric acid, then filtered.[15]

-

The remaining plant material (marc) is exhaustively extracted with methanol (B129727). The methanol extract is concentrated.[3]

-

The concentrated methanol extract is adsorbed onto Celite and dried.

2. Solvent Partitioning:

-

The dried, extract-loaded Celite is successively extracted with hexane, chloroform, and ethyl acetate (B1210297) to yield three separate fractions.[3]

3. Chromatographic Purification:

-

The hexane extract (e.g., 170 g) is subjected to silica (B1680970) gel column chromatography (e.g., 10 cm x 150 cm column, 2.0 kg silica gel).[15]

-

The column is eluted with a gradient of petroleum ether:ethyl acetate (from 100:0 to 60:40).[15]

-

Fractions are collected and monitored by TLC. The fractions containing garcinol (e.g., eluting at 85:15 petroleum ether:ethyl acetate) are combined.[15]

-

The combined fractions are concentrated and cooled, leading to the precipitation of garcinol as a yellow solid. Further purification can be achieved by recrystallization from n-hexane.

Total Synthesis of the Hyperforin Core

The total synthesis of hyperforin is a significant challenge due to its dense stereochemistry. The following protocol outlines key steps from a reported 10-step synthesis.

Step 1: Diketone Annulation:

-

To a solution of lithium tetramethylpiperidide (LTMP, 1.2 equiv) in THF/Et₂O at -40°C, a solution of the precursor ketone (1.0 equiv) is added.

-

Diketene (1.2 equiv) is then added, and the reaction is stirred for 1.5 hours.

-

The reaction is quenched and worked up to yield the annulated product containing the bicyclo[3.3.1]nonane precursor skeleton.

Step 2: Oxidative Ring Expansion:

-

The enol ether of the annulated product is treated with PhI(OAc)₂ (2.6 equiv) in the presence of KOH in methanol at 25°C for 2 hours.

-

This key step effects an oxidative rearrangement, expanding the five-membered ring to the six-membered ring, thus forming the core bicyclo[3.3.1]nonane-1,3,5-trione motif.

Step 3: Final Acylation and Prenylation Steps:

-

The bicyclic core is subjected to a series of deprotonation and alkylation/acylation reactions to install the remaining functional groups.

-

For example, bridgehead acylation is achieved using LTMP (3.2 equiv) and isobutyryl cyanide (i-PrCOCN, 5.0 equiv) in THF from -78°C to -35°C.

-

The final prenyl group is installed via a cuprate (B13416276) addition-alkylation sequence.

Cell Viability (MTT) Assay for Bioactivity Screening

This protocol is used to determine the IC₅₀ values of compounds like garcinol.

1. Cell Seeding:

-

Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.[8]

2. Compound Treatment:

-

A stock solution of garcinol in DMSO is prepared. Serial dilutions are made in complete cell culture medium.

-

The medium is removed from the wells and replaced with medium containing various concentrations of garcinol. A vehicle control (medium with DMSO) is included.[8]

-

The plate is incubated for a specified time (e.g., 48 or 72 hours).

3. MTT Addition and Measurement:

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[8]

-

The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]

Conclusion

Natural products featuring the bicyclo[3.3.1]nonane framework, particularly the PPAPs hyperforin and garcinol, represent a structurally diverse and biologically significant class of molecules. Their complex architectures have not only inspired the development of novel synthetic methodologies but also provided valuable leads for drug development in areas such as depression and oncology. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the chemistry and therapeutic potential of this remarkable natural scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of hyperforin in Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2. Hyperforin Biosynthesis in Hypericum [tu-braunschweig.de]

- 13. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 14. uky.edu [uky.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Bicyclic Ethers for Fragrance Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key bicyclic ethers used in the fragrance industry. The focus is on two commercially significant compounds, Ambroxan and Iso E Super, which are highly valued for their ambergris-like and woody scents, respectively.

Introduction

Bicyclic ethers are a class of organic compounds characterized by their two-fused ring structures containing an ether linkage. In the fragrance industry, certain bicyclic ethers are prized for their unique and persistent aromas, often mimicking rare or expensive natural scents. Notably, they serve as crucial synthetic substitutes for ambergris, a valuable raw material derived from sperm whales.[1][2] The synthesis of these molecules is of significant interest for creating novel fragrances and ensuring a sustainable supply of key odorants.

Key Bicyclic Ether Fragrances

Two of the most prominent bicyclic ethers in perfumery are Ambroxan and Iso E Super.

-

Ambroxan (Ambroxide) : Possesses a powerful and elegant ambergris odor with woody, musky, and slightly salty nuances.[3][4] It is a key component in many fine fragrances, providing a warm, sensual base note and acting as a fixative.[4]

-

Iso E Super® : This is not a single compound but a complex mixture of isomers.[5][6] Its scent is characterized by a smooth, woody, and amber-like aroma with a velvety texture.[7] It is widely used to impart fullness and subtlety to a variety of fragrance compositions.

Data Presentation: Fragrance Properties

The olfactory properties of these compounds are critical for their application. The odor threshold is a key quantitative measure of a fragrance's potency.

| Compound/Isomer | CAS Number | Fragrance Description | Odor Threshold (in air) |

| Ambroxan | 6790-58-5 | Woody, ambergris, musky, slightly salty[3][4] | 0.3 ppb[8][9] |

| Iso E Super® (mixture) | 54464-57-2 | Woody, ambery, smooth[5][7] | Not applicable (mixture) |

| Iso E Super® (Isomer G) | - | Strong amber note[6] | ~ 5 pg/L[6] |

| Iso E Super® (Isomer B) | - | Weak odor[6] | ~ 500 ng/L[6] |

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of Ambroxan and Iso E Super.

Protocol 1: Synthesis of (-)-Ambroxan from (-)-Sclareol

This synthesis involves a three-step process starting from the natural product (-)-sclareol, which is extracted from clary sage (Salvia sclarea).[1][10]

Step 1: Oxidative Degradation of (-)-Sclareol to Sclareolide (B1681565)

This step cleaves the side chain of sclareol (B1681606) to form a lactone, sclareolide.[1]

-

Materials:

-

(-)-Sclareol

-

Water

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Sodium meta-periodate (NaIO₄)

-

Phosphoric acid (H₃PO₄)

-

Ethyl ether

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve sclareol (e.g., 0.5 g, 1.62 mmol) in a mixture of tert-butanol and water (21 mL, 20:1 v/v).[11]

-

Add a catalytic amount of osmium tetroxide (e.g., 5 mol %).[11]

-

Stir the mixture at ambient temperature (20-25 °C) for 30 minutes.[11]

-

Add sodium meta-periodate (e.g., 0.35 g, 1.62 mmol) and adjust the pH to approximately 1.0 with phosphoric acid.[11]

-

Add additional portions of sodium meta-periodate over a period of time (e.g., 0.35 g after 15 minutes and 0.52 g after 45 minutes).[11]

-

Continue stirring for an additional 5 hours.[11]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with a mixture of hexane and ethyl ether.

-

Purify the crude product by column chromatography on silica gel using a hexane/ether solvent system (e.g., 4:1) to yield pure sclareolide.[11]

-

Step 2: Reduction of Sclareolide to Ambradiol

The lactone is reduced to the corresponding diol.

-

Materials:

-

Sclareolide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C (ice bath).

-

Dissolve sclareolide in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution.

-

Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude ambradiol.

-

Step 3: Cyclodehydration of Ambradiol to (-)-Ambroxan

The final step is an acid-catalyzed intramolecular cyclization.

-

Materials:

-

Ambradiol

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve ambradiol in toluene.[1]

-

Add a catalytic amount of p-toluenesulfonic acid.[1]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and wash it with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[1]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield (-)-Ambroxan.

-

Protocol 2: Synthesis of Iso E Super®

This synthesis is a three-step process starting from myrcene (B1677589) and 3-methyl-3-penten-2-one (B7765926).[5][12]

Step 1: Synthesis of 3-Methyl-3-penten-2-one

This intermediate is prepared by an aldol (B89426) condensation reaction.

-

Materials:

-

Butanone

-

Catalyst (e.g., an acidic or basic catalyst)

-

Dehydrating agent

-

Sodium carbonate (Na₂CO₃) solution

-

-

Procedure:

-

To a three-neck flask, add butanone and the catalyst, and cool the mixture to 0 °C while stirring.

-

Add purified acetaldehyde dropwise to the mixture.

-

Stir the reaction mixture for approximately 4 hours.

-

Add a dehydrating agent to the reaction product.

-

Wash the organic phase with Na₂CO₃ solution until the pH is neutral (pH=7).

-

Dry the organic phase and concentrate it under reduced pressure to obtain 3-methyl-3-penten-2-one.

-

Step 2: Diels-Alder Reaction

A cycloaddition reaction between myrcene and 3-methyl-3-penten-2-one.[5]

-

Materials:

-

Myrcene

-

3-Methyl-3-penten-2-one

-

Aluminum chloride (AlCl₃) or another Lewis acid catalyst

-

Anhydrous solvent (e.g., toluene)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve myrcene and 3-methyl-3-penten-2-one in an anhydrous solvent.

-

Cool the solution and slowly add the Lewis acid catalyst (e.g., AlCl₃).

-

Allow the reaction to proceed, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding it to ice-water.

-

Extract the product with a suitable organic solvent (e.g., hexane).

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the Diels-Alder adduct.

-

Step 3: Acid-Catalyzed Cyclization

The final step to form the bicyclic ether mixture known as Iso E Super®.[5]

-

Materials:

-

Diels-Alder adduct from Step 2

-

Phosphoric acid (85%) or another strong acid catalyst

-

Toluene

-

Hexane

-

-

Procedure:

-

Add phosphoric acid (e.g., 15% of the amount of the starting material) to a solution of the Diels-Alder adduct in toluene.

-

Stir the reaction mixture at an elevated temperature (e.g., 85 °C).

-

Monitor the reaction endpoint using TLC.

-

Pour the solution onto an ice/water mixture and extract with hexane.

-

Wash the combined organic layers with Na₂CO₃ solution until neutral.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting residue, a mixture of isomers, is Iso E Super®. Further purification by column chromatography can be performed to isolate specific isomers if desired.

-

Visualizations

Olfactory Signaling Pathway

The perception of odor begins with the binding of volatile molecules, such as bicyclic ethers, to olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.[7][13][14]

Caption: General olfactory signal transduction pathway.

Experimental Workflow: Synthesis of (-)-Ambroxan

The semi-synthesis of (-)-Ambroxan from (-)-sclareol is a well-established industrial process.[10][15]

Caption: Workflow for the synthesis of (-)-Ambroxan.

Experimental Workflow: Synthesis of Iso E Super®

The synthesis of Iso E Super® involves a convergent approach, combining two key intermediates.[5][12]

Caption: Workflow for the synthesis of Iso E Super®.

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. scent.vn [scent.vn]

- 4. medium.com [medium.com]

- 5. ScenTree - Iso E Super® (CAS N° 54464-57-2) [scentree.co]

- 6. doingsts.com [doingsts.com]

- 7. Olfactory receptors: molecular basis for recognition and discrimination of odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ScenTree - Ambroxan® (CAS N° 6790-58-5) [scentree.co]

- 9. ScenTree - Ambroxan® (CAS N° 6790-58-5) [scentree.co]

- 10. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5463089A - Preparation of ambrox - Google Patents [patents.google.com]

- 12. Synthesis and Characterization of Iso E Super® | Semantic Scholar [semanticscholar.org]

- 13. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sctunisie.org [sctunisie.org]

Application Notes and Protocols: Alkylation and Cyclization Reactions for the Synthesis of Platensimycin

Note on Target Compound: The specified target, "Boisiris," could not be identified in comprehensive searches of chemical literature and databases. It is presumed to be a non-standard or erroneous name. To fulfill the detailed requirements of this request for protocols on complex alkylation and cyclization reactions, the well-documented total synthesis of Platensimycin has been selected as a representative and instructive example. Platensimycin is a potent antibiotic with a novel molecular architecture, the synthesis of which features elegant and challenging alkylation and cyclization strategies.[1][2][3]

Introduction to Platensimycin Synthesis

Platensimycin, isolated from Streptomyces platensis, is a powerful antibiotic that inhibits bacterial fatty acid biosynthesis by targeting the FabF/B enzyme.[3][4] Its complex, cage-like tetracyclic core has made it a prominent target for total synthesis, leading to the development of numerous innovative synthetic strategies.[5][6][7] The construction of this intricate framework relies heavily on precisely controlled cyclization and alkylation reactions to establish the requisite stereocenters and ring systems. This document details the key cyclization and alkylation steps from the seminal total synthesis developed by K.C. Nicolaou and coworkers, which provides a clear illustration of these critical transformations.[5][7]

Overall Synthetic Workflow

The synthesis of the Platensimycin core involves a convergent strategy. A key sequence involves the construction of a spirocyclic intermediate, followed by a radical cyclization/etherification cascade to form the tetracyclic core. Subsequent diastereoselective alkylation steps are then used to install the side chain.

Caption: High-level workflow for Platensimycin synthesis.

Key Cyclization Strategy: SmI₂-Mediated Ketyl Radical Cyclization